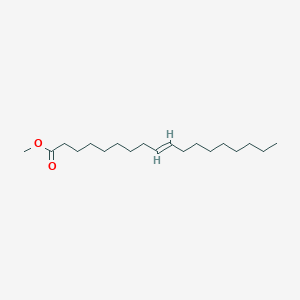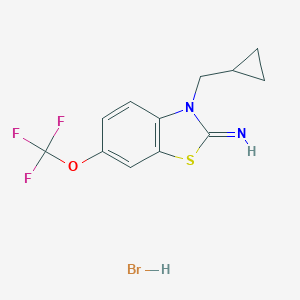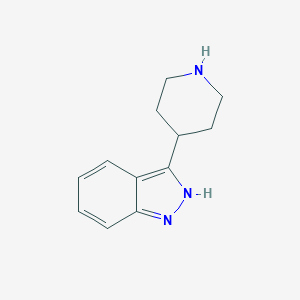
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, also known as N-Ethyl-3-pyridin-3-ylpropan-1-amine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylalkylamines and has a molecular weight of 202.3 g/mol.
作用機序
The exact mechanism of action of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is not fully understood. However, studies have suggested that this compound may exert its neuroprotective and antidepressant effects by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Additionally, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine may protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
生化学的および生理学的効果
Studies have shown that N-Ethyl-1-(pyridin-3-yl)ethan-1-amine can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antidepressant effects in animal models of depression. N-Ethyl-1-(pyridin-3-yl)ethan-1-amine may exert these effects by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Furthermore, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine may protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in lab experiments is the lack of understanding of its exact mechanism of action. Furthermore, more studies are needed to determine the optimal dosage and administration route of this compound.
将来の方向性
There are several future directions for the study of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound. Additionally, studies are needed to determine the optimal dosage and administration route of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in animal models and humans. Furthermore, the potential therapeutic applications of this compound in other diseases, such as anxiety disorders and schizophrenia, should be explored. Finally, the development of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives with improved efficacy and safety profiles should be investigated.
In conclusion, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. While the exact mechanism of action of this compound is not fully understood, studies have suggested that it may exert its effects by modulating the levels of neurotransmitters in the brain and protecting neurons from oxidative stress and inflammation. Further research is needed to elucidate the mechanism of action, determine the optimal dosage and administration route, and explore the potential therapeutic applications of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in other diseases.
合成法
The synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine involves the reaction of 3-bromopyridine with ethylmagnesium bromide, followed by the reaction of the resulting compound with 1-bromo-3-chloropropane. The final product is obtained by reacting the intermediate compound with ammonia. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine has been shown to have antidepressant effects in animal models of depression.
特性
IUPAC Name |
N-ethyl-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOPKLVHKNERI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562278 |
Source


|
| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
CAS RN |
5746-54-3 |
Source


|
| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)



![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)

